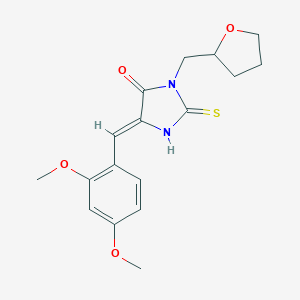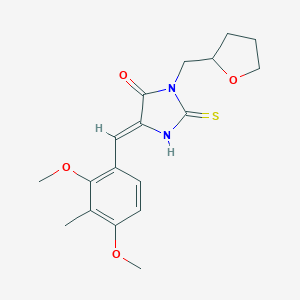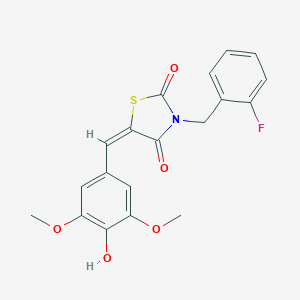
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to possess several biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. The inhibition of the NF-κB pathway leads to the reduction of inflammation and oxidative stress, which are associated with the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and obesity.
実験室実験の利点と制限
One of the advantages of using 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is that it requires specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the research on 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another future direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, future research can focus on the optimization of its synthesis method and the development of more efficient and reproducible methods.
合成法
The synthesis of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-fluorobenzaldehyde and 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported in various scientific research studies and has been found to be efficient and reproducible.
科学的研究の応用
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in vitro and in vivo models for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
製品名 |
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H16FNO5S |
分子量 |
389.4 g/mol |
IUPAC名 |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO5S/c1-25-14-7-11(8-15(26-2)17(14)22)9-16-18(23)21(19(24)27-16)10-12-5-3-4-6-13(12)20/h3-9,22H,10H2,1-2H3/b16-9+ |
InChIキー |
CXWFUBYDRPXLQZ-CXUHLZMHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
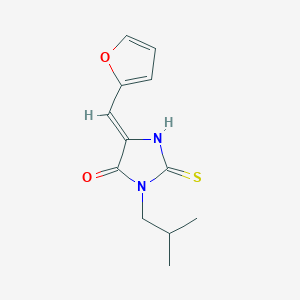
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
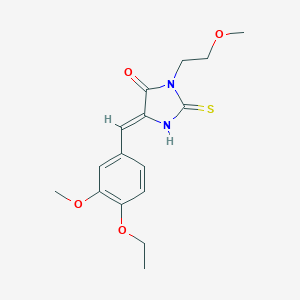
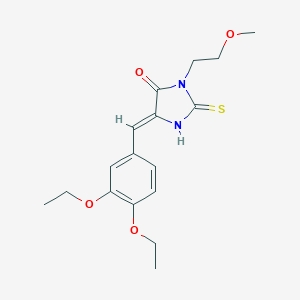
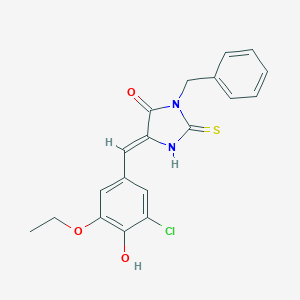
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
